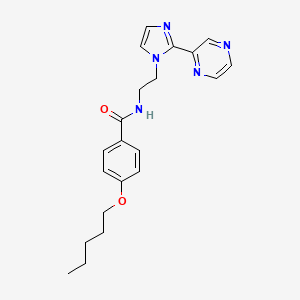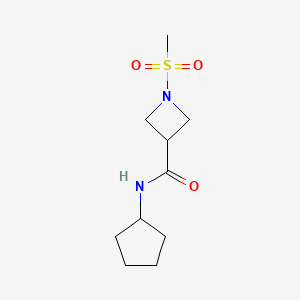![molecular formula C24H28ClN3O5S B2640177 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330030-39-1](/img/structure/B2640177.png)
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an ethyl ester, amide, and a pyrrolidinone ring . It also contains a tetrahydrothieno[2,3-c]pyridine ring which is a type of heterocyclic compound. These functional groups could potentially give the compound a variety of chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR . The presence of different functional groups and heteroatoms would give rise to characteristic peaks in the NMR spectrum.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like the ester and amide would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives are often synthesized through complex organic reactions, aimed at creating structures with potential biological or chemical utility. For example, the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation involving organic phosphine catalysts represents a method for generating compounds with significant chemical diversity and potential application in medicinal chemistry (Zhu et al., 2003). Similarly, derivatives of the compound have been synthesized as analogs of diiron(II) centers in methane monooxygenase, highlighting their relevance in mimicking biological catalysis (Carson & Lippard, 2006).
Potential Biological Activities
Research into the potential biological activities of these compounds has yielded insights into their utility as anticancer agents and in other pharmacological domains. Studies have demonstrated the synthesis of novel compounds with anticancer properties, providing a foundation for further exploration of their therapeutic potential (Temple et al., 1983). Additionally, investigations into the antimicrobial and antioxidant activities of related heterocyclic compounds underscore the versatility of these molecules in drug discovery (Zaki et al., 2017).
Photophysical Properties
The photophysical properties of thieno[2,3-b]pyridine derivatives, including those related to the compound , have been systematically studied, revealing their potential in materials science and photophysical applications. These studies not only elucidate the structural and electronic characteristics of these compounds but also pave the way for their use in optical and electronic devices (Ershov et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S.ClH/c1-4-32-24(31)21-17-11-12-26(14(2)3)13-18(17)33-23(21)25-22(30)15-5-7-16(8-6-15)27-19(28)9-10-20(27)29;/h5-8,14H,4,9-13H2,1-3H3,(H,25,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEGFWVTSLRCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640097.png)

![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2640102.png)


![5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2640105.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2640107.png)
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2640109.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)

![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)
